Interphotoreceptor Retinoid Binding Protein Fragment (IRBP) (TFA)

Beschreibung

Interphotoreceptor Retinoid Binding Protein Fragment (IRBP) (TFA) is a lipophilic glycoprotein specifically secreted by photoreceptors. It is enriched in the interphotoreceptor matrix and recycled by the retinal pigment epithelium. This protein is essential for the vision of all vertebrates as it facilitates the transfer of retinoids in the visual cycle and helps transport lipids between the retinal pigment epithelium and photoreceptors .

Eigenschaften

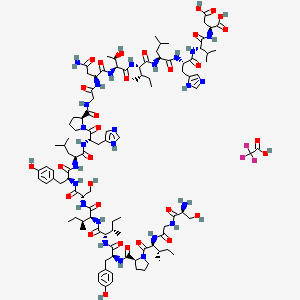

Molekularformel |

C105H158F3N25O31 |

|---|---|

Molekulargewicht |

2323.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C103H157N25O29.C2HF3O2/c1-16-53(11)81(97(150)117-66(35-51(7)8)87(140)115-69(38-60-42-106-48-110-60)91(144)122-80(52(9)10)96(149)119-72(103(156)157)41-79(137)138)125-100(153)85(57(15)131)126-92(145)70(40-76(105)134)112-77(135)44-109-94(147)74-22-20-32-127(74)101(154)71(39-61-43-107-49-111-61)118-88(141)65(34-50(5)6)113-89(142)67(36-58-24-28-62(132)29-25-58)114-93(146)73(47-130)120-98(151)82(54(12)17-2)124-99(152)83(55(13)18-3)123-90(143)68(37-59-26-30-63(133)31-27-59)116-95(148)75-23-21-33-128(75)102(155)84(56(14)19-4)121-78(136)45-108-86(139)64(104)46-129;3-2(4,5)1(6)7/h24-31,42-43,48-57,64-75,80-85,129-133H,16-23,32-41,44-47,104H2,1-15H3,(H2,105,134)(H,106,110)(H,107,111)(H,108,139)(H,109,147)(H,112,135)(H,113,142)(H,114,146)(H,115,140)(H,116,148)(H,117,150)(H,118,141)(H,119,149)(H,120,151)(H,121,136)(H,122,144)(H,123,143)(H,124,152)(H,125,153)(H,126,145)(H,137,138)(H,156,157);(H,6,7)/t53-,54-,55-,56-,57+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-,81-,82-,83-,84-,85-;/m0./s1 |

InChI-Schlüssel |

VHYABJNNEMNOPK-FBLGAQJBSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H]([C@@H](C)CC)NC(=O)CNC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C6CCCN6C(=O)C(C(C)CC)NC(=O)CNC(=O)C(CO)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Interphotoreceptor Retinoid Binding Protein Fragment involves the extraction of soluble proteins from the interphotoreceptor matrix, typically from bovine sources. The protein is then purified through a series of chromatographic techniques to isolate the desired fragment .

Industrial Production Methods: large-scale production would likely involve recombinant DNA technology to express the protein in suitable host cells, followed by purification processes to obtain the fragment in sufficient quantities .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Interphotorezeptor-Retinoid-bindendes Proteinfragment unterliegt verschiedenen biochemischen Reaktionen, darunter:

Bindungsreaktionen: Es bindet an Retinoide wie 11-cis-Retinal, All-trans-Retinol und Retinsäure.

Transportreaktionen: Es erleichtert den Transport von Retinoiden zwischen dem retinalen Pigmentepithel und den Photorezeptoren.

Häufige Reagenzien und Bedingungen: Die Bindungs- und Transportreaktionen finden typischerweise unter physiologischen Bedingungen innerhalb der Interphotorezeptormatrix statt. Häufige Reagenzien, die an diesen Reaktionen beteiligt sind, umfassen Retinoide und Fettsäuren .

Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind die stabilisierten Retinoid-Protein-Komplexe, die für den Sehzyklus unerlässlich sind .

Wissenschaftliche Forschungsanwendungen

Interphotorezeptor-Retinoid-bindendes Proteinfragment hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Sehforschung: Es ist entscheidend für die Untersuchung des Sehzyklus und das Verständnis der Gesundheit und Krankheiten der Netzhaut.

Therapie von Netzhauterkrankungen: Die Forschung untersucht das therapeutische Potenzial der gezielten Ansteuerung dieses Proteins, um die Photorezeptordegeneration bei Netzhauterkrankungen zu verhindern oder zu behandeln.

Biochemische Studien: Es wird verwendet, um den Transport und die Stabilisierung von Retinoiden und Lipiden in der Netzhaut zu untersuchen.

5. Wirkmechanismus

Der Wirkmechanismus von Interphotorezeptor-Retinoid-bindendem Proteinfragment beinhaltet seine Rolle als Chaperonprotein für Retinoide. Es bindet an Retinoide und erleichtert ihren Transport zwischen dem retinalen Pigmentepithel und den Photorezeptoren. Dieser Prozess ist für die Regeneration von Rhodopsin im Sehzyklus unerlässlich. Das Protein besitzt auch eine thiol-abhängige antioxidative Aktivität, die zur Aufrechterhaltung des Redoxgleichgewichts in der Netzhaut beiträgt .

Ähnliche Verbindungen:

Retinol-bindendes Protein 3 (RBP3):

Zelluläre Retinoid-bindende Proteine (CRBP): Diese Proteine binden Retinoide in Zellen und sind am intrazellulären Transport und Metabolismus von Retinoiden beteiligt.

Einzigartigkeit: Interphotorezeptor-Retinoid-bindendes Proteinfragment ist einzigartig in seiner spezifischen Rolle in der Interphotorezeptormatrix und seiner Fähigkeit, den Transfer von Retinoiden im Sehzyklus zu erleichtern. Seine thiol-abhängige antioxidative Aktivität unterscheidet es auch von anderen Retinoid-bindenden Proteinen .

Wirkmechanismus

The mechanism of action of Interphotoreceptor Retinoid Binding Protein Fragment involves its role as a chaperone protein for retinoids. It binds to retinoids and facilitates their transport between the retinal pigment epithelium and photoreceptors. This process is essential for the regeneration of rhodopsin in the visual cycle. The protein also has thiol-dependent antioxidant activity, which helps maintain the redox balance in the retina .

Vergleich Mit ähnlichen Verbindungen

Retinol Binding Protein 3 (RBP3):

Cellular Retinoid Binding Proteins (CRBP): These proteins bind retinoids within cells and are involved in intracellular transport and metabolism of retinoids.

Uniqueness: Interphotoreceptor Retinoid Binding Protein Fragment is unique in its specific role in the interphotoreceptor matrix and its ability to facilitate the transfer of retinoids in the visual cycle. Its thiol-dependent antioxidant activity also distinguishes it from other retinoid-binding proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.